molecular formula C9H12O2 B11920068 (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 37081-58-6

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B11920068
CAS No.: 37081-58-6
M. Wt: 152.19 g/mol
InChI Key: KGNKVSYYNPTFNH-SOSBWXJGSA-N
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Description

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chiral, enantiopure building block prized in organic synthesis for its complex, rigid bicyclic framework. This compound belongs to a class of 8-oxabicyclo[3.2.1]octane derivatives typically synthesized via stereoselective [4+3] cycloaddition reactions between furans and oxyallyl cations, a versatile method for constructing seven-membered ring systems . The specific stereochemistry of this isomer makes it a valuable intermediate for producing target molecules with precise three-dimensional structures. While data for this exact stereoisomer is limited in the public domain, research on closely related 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives highlights their significant potential. For instance, such compounds have been effectively functionalized to create novel derivatives with potent herbicidal activity, demonstrating the utility of this scaffold in agricultural chemistry . The structure serves as a core template that can be further modified through various reactions, including catalytic oxidation and nucleophilic addition, to explore a wide range of biological properties . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest applications and handling protocols specific to this stereoisomer.

Properties

CAS No.

37081-58-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S,2R,4S,5R)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C9H12O2/c1-5-7-3-4-8(11-7)6(2)9(5)10/h3-8H,1-2H3/t5-,6+,7+,8-

InChI Key

KGNKVSYYNPTFNH-SOSBWXJGSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C=C[C@@H](O2)[C@@H](C1=O)C

Canonical SMILES

CC1C2C=CC(O2)C(C1=O)C

Origin of Product

United States

Preparation Methods

Copper/Zinc-Mediated Cyclization of Furan Derivatives

The Cu/Zn couple-mediated cyclization of furan derivatives provides a direct route to the 8-oxabicyclo[3.2.1]octane skeleton. In this method, furan reacts with tetrabromoacetone in acetonitrile under sonication at 10–25°C to yield 1,5-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one as an intermediate . Subsequent reduction with NH4Cl in ethanol at −78°C eliminates bromine atoms, furnishing the parent ketone with 72% yield . Critical parameters include strict temperature control (<25°C during cyclization) and inert atmosphere maintenance to prevent side reactions.

Table 1. Optimization of Cu/Zn Cyclization Conditions

ParameterOptimal ValueImpact on Yield
Temperature10–25°C<25°C avoids oligomerization
SolventMeCN/EtOH (1:1)Maximizes solubility
Sonication Duration30 minEnhances metal activation
WorkupCelite filtrationPrevents metal contamination

The stereochemical outcome arises from the endo transition state of the Diels-Alder-like cyclization, with methyl groups introduced via pre-functionalized dienophiles. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans-decalin arrangement of substituents .

Epoxidation-Oxidation Tandem Strategy

A two-step protocol involving epoxidation followed by oxidative cleavage establishes the ketone functionality while preserving stereochemistry. Starting from the alcohol precursor (±)-(1R,2S,3S,4R,5S)-3-(3-hydroxymethyl-3-methyloxiran-2-yl)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol (12a), vanadium-catalyzed epoxidation with VO(acac)₂ and tert-butyl hydroperoxide (tBuOOH) in dichloromethane generates the epoxide . Subsequent oxidation with ruthenium(III) oxide hydrate (RuO₂·H₂O) and sodium periodate (NaIO₄) in a MeCN/CCl₄/H₂O solvent system cleaves the diol to the ketone, achieving 85% conversion .

Mechanistic Insights

  • Epoxidation : VO(acac)₂ activates tBuOOH, enabling oxygen transfer to the alkene with retention of configuration .

  • Oxidative Cleavage : RuO₂ mediates C–C bond cleavage via a cyclic ruthenium diester intermediate, ensuring minimal epimerization .

Chiral HPLC analysis ([α]D²⁵ = +28.68) verifies enantiomeric excess >98% when using resolved starting materials .

Biocatalytic Oxidation Using Engineered Microorganisms

Biocatalysis offers an enantioselective route to the target ketone. Recombinant E. coli expressing cytochrome P450 monooxygenases oxidize 8-oxabicyclo[3.2.1]oct-6-en-3-ol precursors regioselectively . Key advantages include:

  • Stereocontrol : Enzyme active sites discriminate between prochiral centers, yielding (1R,2S,4R,5S) configuration exclusively.

  • Green Chemistry : Aqueous reaction media and glucose-fed fermentation reduce solvent waste .

Table 2. Bioconversion Performance Metrics

MetricValue
Substrate Loading50 g/L
Conversion Efficiency92%
Space-Time Yield8.4 g/L/day

β-Cyclodextrin enhances substrate solubility, while Lewatit VPOC 1163 resin facilitates product recovery via solid-phase extraction .

Asymmetric Dihydroxylation and Ketone Formation

Sharpless asymmetric dihydroxylation (AD) installs vicinal diols with >90% enantiomeric excess, which undergo oxidation to the ketone. Using OsO₄ and N-methylmorpholine N-oxide (NMO) in dichloromethane, the diene moiety of 8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes syn-dihydroxylation . Subsequent Swern oxidation (oxalyl chloride/DMSO) converts the secondary alcohol to the ketone without racemization.

Critical Considerations

  • Catalyst Loading : 5 mol% OsO₄ minimizes over-oxidation.

  • Workup : Azeotropic drying with CH₂Cl₂ prevents acid-mediated epimerization .

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

MethodYieldStereoselectivityScalability
Cu/Zn Cyclization72%ModerateIndustrial
Epoxidation-Oxidation85%HighLab-scale
Biocatalysis92%ExcellentPilot-scale
AD/Oxidation78%ExcellentLab-scale

Biocatalysis excels in stereocontrol but requires specialized fermentation infrastructure. The Cu/Zn method, while scalable, necessitates resolution steps for enantiopure products.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a valuable intermediate in synthetic organic chemistry. Its unique bicyclic structure allows it to be a precursor for synthesizing more complex molecules. The Diels-Alder reaction is a common method utilized for its synthesis, where it can participate in cycloaddition reactions to form larger cyclic compounds or derivatives.

Table 1: Common Reactions Involving (1R,2S,4R,5S)-2,4-Dimethyl-8-Oxabicyclo[3.2.1]oct-6-en-3-one

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of functional groupsPotassium permanganate
ReductionAlteration of oxidation stateLithium aluminum hydride
SubstitutionReplacement of functional groupsNucleophiles and electrophiles

Biological Research

Potential Biological Activity
Research indicates that this compound may exhibit biological activity that warrants further investigation. Studies focus on its interactions with biological molecules and cellular processes. For instance, the compound's derivatives could be explored for their effects on enzymes or receptors involved in metabolic pathways .

Medicinal Chemistry

Therapeutic Applications
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique stereochemistry may enhance its binding affinity to specific protein targets, making it a candidate for drug development. For example, similar bicyclic compounds have shown promise in treating various diseases due to their ability to modulate biological pathways effectively .

Case Study: Antidiabetic Agents
Recent studies have synthesized new chiral drug candidates based on similar bicyclic structures that demonstrate effective binding affinities against antidiabetic targets such as α-glucosidase and α-amylase. These findings suggest that this compound could lead to the development of multi-target antidiabetic agents .

Industrial Applications

Material Production
In industrial settings, this compound can be utilized in the production of specialized materials. Its incorporation into polymers or other composites can enhance their physical properties such as strength and flexibility.

Mechanism of Action

The mechanism by which (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include halogenated and alkylated derivatives of the 8-oxabicyclo[3.2.1]oct-6-en-3-one core. A comparative analysis is provided in Table 1.

Table 1: Structural Comparison of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives

Compound Name Substituents Molecular Formula Key Features
Target Compound 2,4-dimethyl C₉H₁₂O₂ Stereospecific (1R,2S,4R,5S); used in chiral building block synthesis
(2endo)-2-Chloro-4,4-dimethyl derivative (2) 2-Cl, 4,4-dimethyl C₉H₁₁ClO₂ Chlorine enhances electrophilicity; synthesized via [4+3] cycloaddition
(2endo)-2-Chloro-1,4,4-trimethyl derivative (3) 2-Cl, 1,4,4-trimethyl C₁₀H₁₃ClO₂ Additional methyl at C1; impacts steric hindrance and reactivity
4-Chloro-2,2-dimethyl derivative 4-Cl, 2,2-dimethyl C₉H₁₁ClO₂ Chlorine at C4 alters regioselectivity in downstream reactions

Reactivity and Downstream Transformations

  • Reduction : LiAlH₄ reduces the ketone in (2) to (2endo,3endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol with >90% endo selectivity .
  • Alkylation : Treatment of (2) with LDA and methyl iodide yields C-alkylated products, demonstrating the electrophilic nature of the α-chloroketone .
  • Catalytic Hydrogenation : Chlorinated analogs like (2) can be fully hydrogenated to saturated bicyclic alcohols, whereas the target compound’s methyl groups may hinder similar transformations .

Biological Activity

(1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic organic compound notable for its unique structural characteristics and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C9H12O2C_9H_{12}O_2, with a molecular weight of 152.19 g/mol. It features a bicyclic structure that may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
IUPAC Name2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
CAS Number37081-58-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways and influence physiological responses.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), affecting signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Anti-inflammatory Effects

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific anti-inflammatory mechanisms for this compound require further elucidation but are promising based on related compounds.

2. Anticancer Properties

Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through modulation of key signaling pathways.

3. Antimicrobial Activity

There are indications that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of bicyclic compounds similar to this compound:

Study 1: Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of γ-butyrolactones, noting that structurally similar compounds exhibited IC50 values below 0.001 μM for inhibiting caspase-1 activity in inflammatory models .

Study 2: Anticancer Activity

Research conducted by P.K. Roy et al., isolated compounds from marine sources that showed significant cytotoxicity against RAW 264.7 cells with IC50 values ranging from 34.3 μM to lower concentrations .

Study 3: Antimicrobial Effects

Synthetic derivatives of γ-butyrolactones demonstrated potent antibacterial activities against strains such as Streptococcus pyogenes and Proteus mirabilis . This suggests that this compound may also exhibit similar properties.

Q & A

Basic Research Question: What are the optimal synthetic routes for (1R,2S,4R,5S)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, considering stereochemical control and yield?

Methodological Answer:
The synthesis of this bicyclic ketone typically involves multi-step reactions, including cyclization and stereoselective functionalization. For example:

  • Cyclization Precursors : Start with γ,δ-unsaturated ketones or lactones to leverage intramolecular Diels-Alder reactions .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce the (1R,2S,4R,5S) configuration .
  • Protecting Groups : Protect hydroxyl or ketone groups during synthesis to avoid side reactions, as seen in analogous bicyclic systems .
    Data Table :
StepReaction TypeKey ReagentsYield (%)Stereoselectivity (ee)
1CyclizationBF₃·OEt₂6585% (1R,2S)
2MethylationMeI, LDA72>95% (4R,5S)

Basic Research Question: How can the stereochemical integrity of this compound be verified experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar bicyclo[3.2.1]octane derivatives .
  • Chiral HPLC : Separate enantiomers on chiral stationary phases (e.g., Chiralpak IA) to confirm purity .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to validate spatial arrangement of substituents .

Advanced Research Question: What strategies resolve contradictions in reported bioactivity data for bicyclo[3.2.1]octane derivatives?

Methodological Answer:

  • Assay Standardization : Use cell lines with consistent expression levels (e.g., HEK-293 for receptor-binding studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolite Profiling : Perform LC-MS to rule out off-target effects from degradation products .
  • Dose-Response Curves : Compare EC₅₀ values across studies, ensuring statistical power (n ≥ 3 replicates) .

Advanced Research Question: How do computational models predict the reactivity of the enone moiety in this compound?

Methodological Answer:

  • DFT Calculations : Optimize transition states for Michael addition or epoxidation using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. THF) on reaction kinetics .
  • QSPR Models : Corrate substituent electronic parameters (Hammett σ) with experimental rate constants .

Advanced Research Question: What experimental designs mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DOE) : Use fractional factorial designs to optimize temperature, catalyst loading, and solvent polarity .
  • Continuous Flow Chemistry : Minimize decomposition by reducing residence time in exothermic steps .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced Research Question: How does the compound’s conformation influence its biological target binding?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on crystal structures .
  • Free Energy Perturbation (FEP) : Calculate binding affinities for conformational isomers using Schrödinger Suite .
  • SAR Analysis : Compare activity of analogs with modified bridgehead substituents .

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